molecular formula C9H11O5PS B14223306 4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid CAS No. 632326-96-6

4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid

Cat. No.: B14223306
CAS No.: 632326-96-6
M. Wt: 262.22 g/mol
InChI Key: LFCKYIFUMZPQGC-UHFFFAOYSA-N
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Description

4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid is a chemical compound known for its unique structure and properties. It is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by a dimethoxyphosphorothioyl group. This modification imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid typically involves the reaction of benzoic acid with dimethoxyphosphorothioyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

C6H5COOH+(CH3O)2PSClC6H4COO(PS(OCH3)2)+HCl\text{C}_6\text{H}_5\text{COOH} + \text{(CH}_3\text{O})_2\text{PSCl} \rightarrow \text{C}_6\text{H}_4\text{COO}(\text{PS(OCH}_3)_2) + \text{HCl} C6​H5​COOH+(CH3​O)2​PSCl→C6​H4​COO(PS(OCH3​)2​)+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine oxide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine oxides.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid involves its interaction with specific molecular targets. The phosphorothioyl group can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Dimethoxyphosphinothioyl)oxy]benzoic acid
  • 4-[(Dimethoxyphosphoryl)oxy]benzoic acid
  • 4-[(Dimethoxyphosphorodithioyl)oxy]benzoic acid

Uniqueness

4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of atoms in this compound allows for unique interactions with other molecules, making it valuable for various applications.

Properties

CAS No.

632326-96-6

Molecular Formula

C9H11O5PS

Molecular Weight

262.22 g/mol

IUPAC Name

4-dimethoxyphosphinothioyloxybenzoic acid

InChI

InChI=1S/C9H11O5PS/c1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H,10,11)

InChI Key

LFCKYIFUMZPQGC-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(OC)OC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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